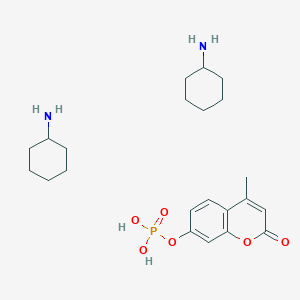

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt, also known by its CAS number 128218-53-1, is a fluorogenic substrate used in assays of phosphatases . It is known for its pivotal importance in the field of biomedicine . The molecular formula of this compound is C22H35N2O6P .

Molecular Structure Analysis

The molecular weight of this compound is 454.50 g/mol . The InChI key is MYAXHZSVMPSFGN-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N .Chemical Reactions Analysis

This compound is a sensitive substrate for phosphatases and is used in fluorometric and UV-spectrophotometric assays of phosphatases .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 145 Ų and a complexity of 444 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

4-Methylumbelliferyl Phosphate, Bis(cyclohexylammonium) salt, has been utilized in chemical synthesis, particularly in the synthesis of α,δ-Disubstituted Tetraphosphates and Terminally-Functionalized Nucleoside Pentaphosphates. This compound plays a critical role in the nucleophile tetraphosphorylation process, demonstrating its utility in creating complex phosphate-based structures with potential applications in nucleotide and DNA research. The study by Shepard et al. (2020) showcases the compound's versatility in nucleophile substitution reactions leading to the formation of linear tetraphosphates and its use in Wittig olefination to produce nucleotide derivatives, underlining its importance in synthetic organic chemistry and molecular biology (Shepard et al., 2020).

Material Science and Optical Applications

In material science, the bis(cyclohexylammonium) derivatives, particularly terephthalate and para-methoxy benzoate, have been highlighted for their nonlinear optical properties and potential in optical device fabrication. The research by Sathya et al. (2015) into bis(cyclohexylammonium) terephthalate and cyclohexylammonium para-methoxy benzoate revealed these materials' significant second harmonic generation (SHG) efficiency, suggesting their use in creating optical devices with high thermal stability and efficiency (Sathya et al., 2015).

Biochemical and Analytical Applications

Biochemically, 4-Methylumbelliferyl Phosphate has been central to the development of assays for measuring enzyme activity, particularly in evaluating ionic liquids' toxicity and enzyme kinetics. Cunha et al. (2013) and Susini et al. (2018) have demonstrated its application in automated carboxylesterase activity assays and characterizing alkaline phosphatase kinetics, respectively. These studies underscore its utility in fluorescent assays for assessing enzyme activity and inhibition, providing insights into the biological activity and potential toxicity of various compounds (Cunha et al., 2013); (Susini et al., 2018).

Safety And Hazards

While specific safety and hazard information for this compound was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling chemical substances . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Eigenschaften

IUPAC Name |

cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAXHZSVMPSFGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)